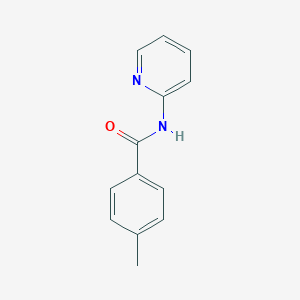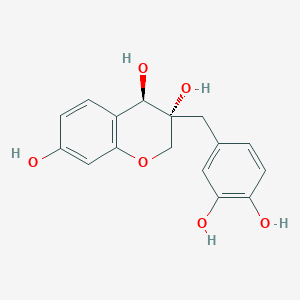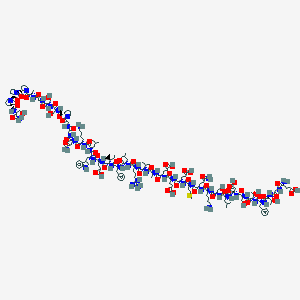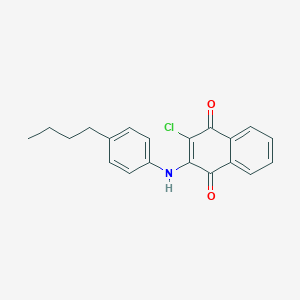
2-(4-Butylanilino)-3-chloronaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-Butylanilino)-3-chloronaphthoquinone is a derivative of naphthoquinone, which is a class of organic compounds known for their rich chemistry and biological activities. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds studied within these papers. The naphthoquinone derivatives are of significant interest due to their potential antimicrobial properties and their interactions with various amines .
Synthesis Analysis
The synthesis of naphthoquinone derivatives typically involves the interaction of naphthoquinone with amines. In the first paper, the interaction between 2,3-dichloro-1,4-naphthoquinone and n-butylamine leads to the formation of 2N(n-butylamino)-3-chloro-1,4-naphthoquinone . This process involves the initial formation of a charge-transfer complex as an intermediate, which then undergoes further reaction to yield the final product. The synthesis is carried out in halocarbon solvents such as chloroform and dichloromethane, and the rate of product formation is measured over time .
Molecular Structure Analysis
The molecular structure of the synthesized naphthoquinone derivatives is characterized using various spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (H1 NMR), carbon-13 nuclear magnetic resonance (C13 NMR), mass spectrometry, and elemental analysis are employed to confirm the structure of the final product . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the naphthoquinone core.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of naphthoquinone derivatives are influenced by factors such as the dielectric constant of the solvent. The rate constants and activation parameters (E(a), ΔS#, ΔH#, and ΔG#) for the transformation process are evaluated, providing insight into the reaction mechanism and the influence of temperature on the reaction rate . The probable course of the reaction is also discussed, which is crucial for understanding the reactivity and the conditions required for the synthesis of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthoquinone derivatives are closely related to their structure and the nature of the substituents. The solubility of these compounds in various solvents, such as chloroform and dichloromethane, is an important aspect of their characterization . The antimicrobial testing of the synthesized compounds reveals that the presence of different substituents can significantly affect their biological activity. For instance, the compound 2-(butylthio)-3-chloronaphthalene-1,4-dione exhibits high antimicrobial activity, which suggests that the butyl group plays a role in enhancing the biological efficacy of the naphthoquinone core .
Aplicaciones Científicas De Investigación
Antioxidant Analysis in Oils and Fats
- A study developed new spectrophotometric methods for the determination of antioxidants in oils and fats using derivatives related to 2-(4-Butylanilino)-3-chloronaphthoquinone. This method is sensitive, reproducible, and accurate for assessing antioxidants in these substances (Prasad, Divakar, Hariprasad, & Sastry, 1987).
Antifungal Agents
- Derivatives of 2-chloro-3-(n-alkylamino)-1,4-naphthoquinone, closely related to the compound , were synthesized and found to be potent antifungal agents against strains such as Candida tropicalis and Candida albicans (Pawar, Patekar, Khan, Kathawate, Haram, Markad, Puranik, & Salunke-Gawali, 2014).
Synthesis of Novel Thio-Substituted Aminonaphthoquinones
- Research involving the synthesis of thio-substituted aminonaphthoquinones, using compounds similar to 2-(4-Butylanilino)-3-chloronaphthoquinone, indicates potential applications in medicinal chemistry due to expected biological activities (Yıldız & Tuyun, 2018).
Synthesis and Cytotoxicity of Derivatives
- A study focused on the synthesis and cytotoxicity evaluation of derivatives based on naphthoquinone, related to 2-(4-Butylanilino)-3-chloronaphthoquinone, showed potent cytotoxic effects against various tumor cell lines, suggesting applications in cancer research (Lee, Suh, & Lee, 2003).
Redox Behaviour in Electrochemical Studies
- Electrochemical studies of polypyrrole films containing naphthoquinone groups, similar to 2-(4-Butylanilino)-3-chloronaphthoquinone, have been conducted to understand their redox behavior, indicating potential applications in materials science (Grimshaw & Perara, 1990).
Propiedades
IUPAC Name |
2-(4-butylanilino)-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-2-3-6-13-9-11-14(12-10-13)22-18-17(21)19(23)15-7-4-5-8-16(15)20(18)24/h4-5,7-12,22H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXFZZLPWNLNKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylanilino)-3-chloronaphthoquinone | |
CAS RN |
179115-42-5 |
Source


|
| Record name | 2-(4-BUTYLANILINO)-3-CHLORONAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)
![8-Methoxyimidazo[1,2-a]pyridine](/img/structure/B168984.png)
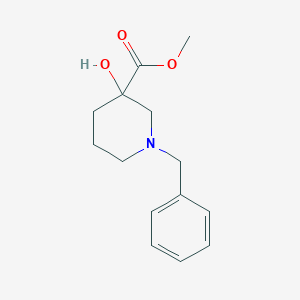
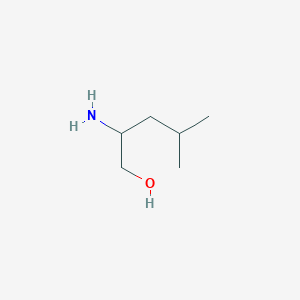
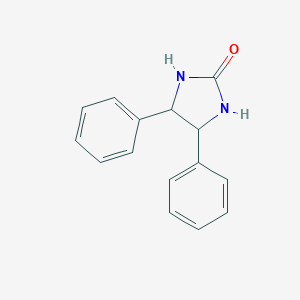
![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)
